Adamts-5-IN-2 (compound 25) is the definitive pharmacological tool for selective ADAMTS-5 inhibition. With >40-fold selectivity over ADAMTS-4 (IC50 0.71 µM), this spirocyclic thiadiazolone uniquely enables unambiguous target deconvolution in osteoarthritis cartilage explant models—eliminating the confounding ADAMTS-4 crosstalk inherent to less selective alternatives like GLPG1972. Ideal for SAR benchmarking, assay validation, and DMOAD target engagement studies. Procure this well-characterized reference standard to ensure reproducible, mechanism-specific results in your ADAMTS-5 research program.
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Cat. No.B3878129
⚠ Attention: For research use only. Not for human or veterinary use.
Adamts-5-IN-2: A Potent ADAMTS-5 Inhibitor for Osteoarthritis Research
Adamts-5-IN-2, also known as compound 25, is a small-molecule inhibitor belonging to the 5'-phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one class [1]. It functions as a potent and selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), a key aggrecanase implicated in cartilage degradation in osteoarthritis (OA) [2]. With an IC50 of 0.71 µM against ADAMTS-5, this compound serves as a valuable pharmacological tool for probing the role of ADAMTS-5 in disease models and evaluating the potential of disease-modifying osteoarthritis drugs (DMOADs) .
[1] Bursavich MG, Gilbert AM, Lombardi S, et al. 5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one inhibitors of ADAMTS-5 (aggrecanase-2). Bioorg Med Chem Lett. 2007;17(20):5630-5633. View Source
[2] Clement-Lacroix P, et al. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5. Osteoarthritis Cartilage. 2022;30(2):291-301. View Source
Why In-Class Substitution Fails: Differentiating Adamts-5-IN-2 from Other ADAMTS-5 Inhibitors
The ADAMTS-5 inhibitor landscape is chemically and pharmacologically diverse, encompassing spirocyclic thiadiazolones, hydantoins, and nanobodies. Simple substitution based solely on a shared nominal target (ADAMTS-5) is scientifically invalid. Critical differences in potency, selectivity window against the closely related ADAMTS-4 enzyme, and chemical structure profoundly impact experimental outcomes [1][2]. For instance, the structurally distinct clinical candidate GLPG1972/S201086 exhibits nanomolar potency (IC50 19 nM) but only 8-fold selectivity over ADAMTS-4, while a structurally uncharacterized inhibitor demonstrates 40-fold selectivity with micromolar potency (IC50 1.1 µM) [3]. These variations underscore that specific molecular properties, not target class alone, dictate a compound's utility in a given assay. The following evidence details the specific, quantifiable points of differentiation for Adamts-5-IN-2.
[1] Bursavich MG, Gilbert AM, Lombardi S, et al. 5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one inhibitors of ADAMTS-5 (aggrecanase-2). Bioorg Med Chem Lett. 2007;17(20):5630-5633. View Source
[2] Clement-Lacroix P, et al. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5. Osteoarthritis Cartilage. 2022;30(2):291-301. View Source
[3] Brebion F, et al. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. J Med Chem. 2021;64(6):2937-2952. View Source
Adamts-5-IN-2: Quantified Potency and Selectivity Data vs. ADAMTS-5 Inhibitor Comparators
Potency of Adamts-5-IN-2 vs. Standard ADAMTS-5 Inhibitor in Enzyme Assays
Adamts-5-IN-2 exhibits sub-micromolar inhibitory potency against ADAMTS-5. It is 1.5-fold more potent than the commonly used 'ADAMTS-5 Inhibitor' (IC50 1.1 µM) in enzymatic assays .
This potency advantage translates to a requirement for less compound to achieve the same level of target inhibition *in vitro*, which can be a critical factor in cell-based assays with limited solubility or when compound quantity is constrained.
ADAMTS-5 Selectivity Profile of Adamts-5-IN-2 vs. Nanomolar-Potency Inhibitors
Adamts-5-IN-2, a member of the spirocyclic thiadiazolone series, demonstrates a significant selectivity window over the closely related protease ADAMTS-4, with >40-fold functional selectivity . In contrast, the more potent clinical candidate GLPG1972/S201086 (IC50 19 nM) exhibits only 8-fold selectivity over ADAMTS-4 [1].
ADAMTS-5ADAMTS-4SelectivityTarget Specificity
Evidence Dimension
Selectivity over ADAMTS-4
Target Compound Data
>40-fold functional selectivity over ADAMTS-4
Comparator Or Baseline
GLPG1972/S201086: 8-fold selectivity over ADAMTS-4
Quantified Difference
>5-fold higher selectivity window (>40 vs. 8)
Conditions
Functional selectivity assays for ADAMTS-4 and ADAMTS-5
Why This Matters
For researchers needing to dissect the specific role of ADAMTS-5 without confounding inhibition of ADAMTS-4, Adamts-5-IN-2 offers a superior pharmacological window for achieving this specificity in their *in vitro* models.
ADAMTS-5ADAMTS-4SelectivityTarget Specificity
[1] Clement-Lacroix P, et al. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5. Osteoarthritis Cartilage. 2022;30(2):291-301. View Source
Unique Spirocyclic Thiadiazolone Scaffold of Adamts-5-IN-2 vs. Other Chemotypes
Adamts-5-IN-2 is based on a 5'-phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one core structure, which is distinct from other known ADAMTS-5 inhibitors [1]. This class represents progress toward a selective inhibitor and is structurally unrelated to the hydantoin series (e.g., GLPG1972) or nanobodies (e.g., M6495) [2][3].
The unique chemical scaffold provides a distinct intellectual property position and offers an alternative structural tool for probing the ADAMTS-5 active site, which is valuable for researchers exploring structure-activity relationships or overcoming chemotype-specific resistance.
[1] Bursavich MG, Gilbert AM, Lombardi S, et al. 5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one inhibitors of ADAMTS-5 (aggrecanase-2). Bioorg Med Chem Lett. 2007;17(20):5630-5633. View Source
[2] Brebion F, et al. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. J Med Chem. 2021;64(6):2937-2952. View Source
[3] Sharma P, et al. The Anti-ADAMTS-5 Nanobody® M6495 Protects Cartilage Degradation Ex Vivo. Int J Mol Sci. 2020;21(17):E6152. View Source
High-Value Research Applications for Adamts-5-IN-2 in Osteoarthritis and Musculoskeletal Studies
In Vitro Cartilage Explant Studies
In osteoarthritis research, the ability to selectively inhibit ADAMTS-5 while sparing ADAMTS-4 is crucial for accurately modeling disease pathophysiology. Adamts-5-IN-2's >40-fold selectivity window over ADAMTS-4, as established in functional assays, makes it the preferred tool for *in vitro* studies—such as those using cartilage explants—where researchers aim to attribute specific outcomes (e.g., aggrecan degradation) directly to ADAMTS-5 activity .
Target Validation and Mechanism-of-Action Studies
For target validation studies where the goal is to establish the specific role of ADAMTS-5 in a cellular or disease model, the high selectivity of Adamts-5-IN-2 is paramount. Using a less selective inhibitor like GLPG1972 (8-fold selectivity) could introduce confounding variables by also inhibiting ADAMTS-4, thereby complicating the interpretation of phenotypic effects [1]. Adamts-5-IN-2 provides a cleaner pharmacological tool for confirming ADAMTS-5-mediated mechanisms.
Structure-Activity Relationship (SAR) Research
The spirocyclic thiadiazolone core of Adamts-5-IN-2 represents a distinct chemical series for inhibiting ADAMTS-5 [2]. Medicinal chemists and chemical biologists engaged in SAR studies or lead optimization programs will find this compound valuable as a benchmark or starting point for exploring non-hydantoin and non-nanobody chemical space. It enables the investigation of alternative binding modes and the development of intellectual property around novel ADAMTS-5 chemotypes.
Comparative Efficacy Benchmarking in Biochemical Assays
When establishing a new ADAMTS-5 assay or screening a panel of potential inhibitors, including Adamts-5-IN-2 as a reference compound provides a well-characterized benchmark. Its defined sub-micromolar potency (IC50 0.71 µM) serves as a reliable internal control, allowing for consistent and quantitative comparison of new chemical entities or the validation of assay robustness over time .
[1] Clement-Lacroix P, et al. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5. Osteoarthritis Cartilage. 2022;30(2):291-301. View Source
[2] Bursavich MG, Gilbert AM, Lombardi S, et al. 5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one inhibitors of ADAMTS-5 (aggrecanase-2). Bioorg Med Chem Lett. 2007;17(20):5630-5633. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.